Propyl 2-aminobenzothiazole-6-carboxylate
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Overview
Description
Propyl 2-aminobenzothiazole-6-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are bicyclic heterocycles that consist of a benzene ring fused to a thiazole ring. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-aminobenzothiazole-6-carboxylate typically involves the reaction of 2-aminobenzothiazole with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-aminobenzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Propyl 2-aminobenzothiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of propyl 2-aminobenzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminobenzothiazole-6-carboxylate
- Methyl 2-aminobenzothiazole-6-carboxylate
- Butyl 2-aminobenzothiazole-6-carboxylate
Uniqueness
Propyl 2-aminobenzothiazole-6-carboxylate is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. Compared to its ethyl, methyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct and valuable compound for various applications .
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
propyl 2-amino-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-2-5-15-10(14)7-3-4-8-9(6-7)16-11(12)13-8/h3-4,6H,2,5H2,1H3,(H2,12,13) |
InChI Key |
HINRBHITGZVSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
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